molecular formula C21H25I B14332093 2,7-DI-Tert-butyl-4-iodo-9H-fluorene CAS No. 106112-35-0

2,7-DI-Tert-butyl-4-iodo-9H-fluorene

Cat. No.: B14332093
CAS No.: 106112-35-0
M. Wt: 404.3 g/mol
InChI Key: GVRZLQKPNQHDPH-UHFFFAOYSA-N
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Description

2,7-DI-Tert-butyl-4-iodo-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions, and an iodine atom at the 4 position on the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-DI-Tert-butyl-4-iodo-9H-fluorene typically involves multiple steps. One common method starts with the iodination of fluorene, followed by the introduction of tert-butyl groups. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,7-DI-Tert-butyl-4-iodo-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The fluorene backbone can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems.

Mechanism of Action

The mechanism of action of 2,7-DI-Tert-butyl-4-iodo-9H-fluorene in its applications is primarily related to its electronic structure. The tert-butyl groups provide steric hindrance, while the iodine atom can participate in various chemical reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as charge transport in OLEDs or reactivity in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-DI-Tert-butyl-4-iodo-9H-fluorene is unique due to the combination of tert-butyl groups and an iodine atom on the fluorene backbone. This combination provides a balance of steric hindrance and reactivity, making it suitable for various advanced applications in organic electronics and materials science.

Properties

CAS No.

106112-35-0

Molecular Formula

C21H25I

Molecular Weight

404.3 g/mol

IUPAC Name

2,7-ditert-butyl-4-iodo-9H-fluorene

InChI

InChI=1S/C21H25I/c1-20(2,3)15-7-8-17-13(10-15)9-14-11-16(21(4,5)6)12-18(22)19(14)17/h7-8,10-12H,9H2,1-6H3

InChI Key

GVRZLQKPNQHDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3I)C(C)(C)C

Origin of Product

United States

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